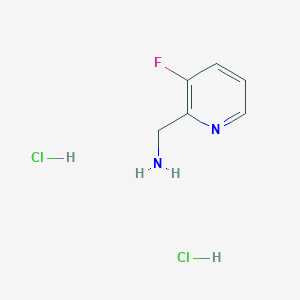

(3-Fluoropyridin-2-yl)methanamine dihydrochloride

Descripción general

Descripción

Synthesis Analysis

The synthesis of fluoropyridines, which are structurally related to (3-Fluoropyridin-2-yl)methanamine dihydrochloride, can be achieved through fluorodenitration reactions. This process is mediated by tetrabutylammonium fluoride (TBAF) under mild conditions and is applicable to 2- or 4-nitro-substituted pyridines. The presence of electron-withdrawing groups is necessary for efficient reactions involving 3-nitropyridines .

Molecular Structure Analysis

While the molecular structure of (3-Fluoropyridin-2-yl)methanamine dihydrochloride is not directly analyzed in the papers, related compounds such as the heteroleptic cyclometalated iridium(III) fluorophenylpyridine complex have been studied. These complexes have been characterized by various spectroscopic methods, including (1)H-NMR and (19)F-NMR, as well as X-ray crystallography, which confirms the structural details of the fluorinated ligands .

Chemical Reactions Analysis

The chemical reactivity of fluorinated pyridines includes C-F bond activation, as demonstrated in the synthesis of a heteroleptic cyclometalated iridium(III) complex. This process involves the partial defluorohydrogenation reaction and is accompanied by the release of formaldehyde or a benzaldehyde derivative, depending on the base used .

Physical and Chemical Properties Analysis

Fluorinated pyridines exhibit unique photophysical properties due to the presence of fluorine atoms. For instance, the partial loss of a fluorine atom in a cyclometalated phenylpyridyl ligand leads to a red-shifted emission spectrum, indicating the critical role of fluorine in determining the photoluminescence of these compounds . Additionally, the synthesis of a fluorescent terpyridyl-diphenylacetylene hybrid fluorophore and its metal complexes reveals that the fluorescence involves intramolecular charge transfer and is highly dependent on the electronic structure of the ligand .

Aplicaciones Científicas De Investigación

1. Biased Agonists for Serotonin Receptors

(3-Fluoropyridin-2-yl)methanamine dihydrochloride derivatives have been explored as potential biased agonists for serotonin 5-HT1A receptors. One study designed novel derivatives as biased agonists, showing high affinity for these receptors and potential antidepressant-like activity (Sniecikowska et al., 2019).

2. Catalysis in Chemical Reactions

Fluorinated tripodal ligands, including variants of (3-Fluoropyridin-2-yl)methanamine dihydrochloride, have been used in catalyzing oxidation reactions. Nickel(II) complexes of these ligands demonstrated efficiency in oxidizing cyclohexane and in catalyzing O-arylation of phenol (Kerbib et al., 2020).

3. Synthesis of Azetidine Derivatives

The compound has been utilized in the synthesis of novel azetidine derivatives, which have shown potential antibacterial and antifungal activity. This highlights its role in developing new antimicrobial agents (Rao et al., 2013).

4. Radiotracer Development for Neurological Studies

Derivatives of (3-Fluoropyridin-2-yl)methanamine dihydrochloride have been synthesized for use as PET radiotracers. These compounds, particularly ones with high binding affinity, are useful in studying GABAB receptors in the brain, contributing to neurological research (Naik et al., 2018).

5. Exploration in Met Kinase Inhibition

The compound has been identified as a part of potent and selective Met kinase inhibitors, showing promise in cancer treatment research. One such derivative showed complete tumor stasis in preclinical models, leading to its advancement into clinical trials (Schroeder et al., 2009).

Propiedades

IUPAC Name |

(3-fluoropyridin-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2.2ClH/c7-5-2-1-3-9-6(5)4-8;;/h1-3H,4,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUPNXLAWWSHZPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CN)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595320 | |

| Record name | 1-(3-Fluoropyridin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Fluoropyridin-2-yl)methanamine dihydrochloride | |

CAS RN |

312904-49-7 | |

| Record name | 1-(3-Fluoropyridin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-fluoropyridin-2-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2-Furyl)benzyl]-N-methylamine](/img/structure/B1342225.png)

![[2-(2-Furyl)phenyl]methylamine](/img/structure/B1342226.png)

![[3-(2-furyl)-1-methyl-1H-pyrazol-5-yl]methanol](/img/structure/B1342231.png)

![N-{[5-(2-furyl)thien-2-yl]methyl}-N-methylamine](/img/structure/B1342232.png)

![2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]isonicotinic acid](/img/structure/B1342235.png)

![1-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B1342248.png)